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Introduction

MB-07803 is a second-generation, orally bioavailable small molecule inhibitor of fructose-1,6-
bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway. Developed by
Metabasis Therapeutics, it represents a potential therapeutic agent for type 2 diabetes by
directly targeting hepatic glucose production. This guide provides a comparative analysis of the
pharmacokinetic profile of MB-07803, positioned against its predecessor, CS-917, and other
established anti-diabetic agents, metformin and sitagliptin. While specific quantitative
pharmacokinetic data for MB-07803 and CS-917 are not publicly available in detail, this guide
synthesizes information from clinical trial announcements and related publications to offer a

gualitative and comparative overview.

Data Presentation

As detailed quantitative pharmacokinetic parameters for MB-07803 and its direct predecessor
CS-917 have not been disclosed in publicly accessible literature, a direct numerical comparison
is not possible at this time. However, press releases and publications have consistently referred
to MB-07803 as having an "improved pharmacokinetic profile" compared to CS-917. This
suggests potential enhancements in areas such as oral bioavailability, half-life, and metabolic
stability.
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For the purpose of providing a broader context within the landscape of type 2 diabetes
therapies, the following table summarizes the publicly available pharmacokinetic parameters for
two widely used oral anti-diabetic drugs: metformin and sitagliptin.

Parameter Metformin Sitagliptin
Bioavailability 50-60% ~87%

Time to Peak (Tmax) 2.5 hours 1-4 hours

Half-life (t2) ~6.2 hours (in plasma) ~12.4 hours
Metabolism Not metabolized Minimally metabolized

) Primarily as unchanged drug in  Primarily as unchanged drug in
Excretion ] ]
urine urine

Experimental Protocols

The clinical evaluation of MB-07803 involved standard methodologies for assessing the safety,
tolerability, and efficacy of new anti-diabetic agents. Key experimental designs included:

Phase | Clinical Trials

Phase | studies for MB-07803 were initiated to evaluate the safety, tolerability, and
pharmacokinetics of the compound in healthy volunteers. These were designed as single
ascending dose (SAD) and multiple ascending dose (MAD) studies.

» Single Ascending Dose (SAD) Protocol:
o A cohort of healthy volunteers receives a single oral dose of MB-07803 or a placebo.

o Blood and urine samples are collected at predefined intervals over a specified period (e.g.,
24-72 hours) to determine pharmacokinetic parameters such as AUC, Cmax, Tmax, and
half-life.

o Safety and tolerability are monitored through physical examinations, vital signs,
electrocardiograms (ECGSs), and clinical laboratory tests.
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o Following a safety review of the data, the next cohort receives a higher dose, and the
process is repeated until the maximum tolerated dose (MTD) is determined.

e Multiple Ascending Dose (MAD) Protocol:

o Cohorts of healthy volunteers receive multiple oral doses of MB-07803 or a placebo over a
set period (e.g., 7-14 days).

o Pharmacokinetic profiles are assessed at steady-state to understand drug accumulation
and elimination with repeated dosing.

o Safety and tolerability are monitored throughout the dosing period.

Phase lla Clinical Trial

A Phase lla "proof-of-concept” study was conducted to assess the efficacy and safety of MB-
07803 in patients with type 2 diabetes.

o Study Design: A randomized, double-blind, placebo-controlled trial.
» Patient Population: Patients with type 2 diabetes.

 Intervention: Patients received a once-daily oral dose of MB-07803 or a placebo for a
specified duration (e.g., 28 days).

e Primary Endpoint: The primary efficacy endpoint was typically the change in fasting plasma
glucose (FPG) from baseline.

o Pharmacokinetic Sampling: While the primary focus was on efficacy, sparse pharmacokinetic
sampling was likely included to correlate drug exposure with pharmacodynamic effects.

Mandatory Visualization
Signaling Pathway of MB-07803

MB-07803 acts by inhibiting Fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in
the gluconeogenesis pathway in the liver. By inhibiting this enzyme, MB-07803 reduces the
production of glucose from non-carbohydrate precursors.
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Caption: Gluconeogenesis pathway and the inhibitory action of MB-07803.
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Experimental Workflow for a Phase | Single Ascending
Dose Study

The following diagram illustrates a typical workflow for a Phase | clinical trial designed to
assess the safety and pharmacokinetics of a new investigational drug like MB-07803.

Click to download full resolution via product page

Caption: Workflow of a Phase | Single Ascending Dose clinical trial.

¢ To cite this document: BenchChem. [Comparative Analysis of MB-07803's Pharmacokinetic
Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676234#comparative-analysis-of-mb-07803-s-
pharmacokinetic-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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